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  • Product: Sodium 1,2-dihydroxyethane-1,2-disulfonate
  • CAS: 517-21-5

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis and Characterization of Sodium 1,2-Dihydroxyethane-1,2-Disulfonate

Executive Summary Sodium 1,2-dihydroxyethane-1,2-disulfonate (CAS: 517-21-5), commonly known as the Glyoxal Bisulfite Adduct , represents a critical stabilized form of glyoxal. While glyoxal itself is a highly reactive,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sodium 1,2-dihydroxyethane-1,2-disulfonate (CAS: 517-21-5), commonly known as the Glyoxal Bisulfite Adduct , represents a critical stabilized form of glyoxal. While glyoxal itself is a highly reactive, toxic, and unstable dialdehyde often supplied as a 40% aqueous solution, its bisulfite adduct is a stable, non-volatile, water-soluble solid.

For drug development professionals, this compound serves three pivotal roles:

  • Controlled Reagent: It acts as a "masked" glyoxal equivalent for the synthesis of nitrogen-containing heterocycles (e.g., quinoxalines, imidazoles) used in pharmaceutical scaffolds.

  • Metabolic Reference: It is used to study the detoxification pathways of endogenous glyoxal via the glyoxalase system.

  • Solubilizing Moiety: Its high aqueous solubility and sulfonic acid groups make it a candidate for prodrug formulations requiring rapid aqueous dissolution.

This guide details a high-purity synthesis protocol designed to minimize polymeric byproducts and maximize the isolation of the monomeric disulfonate salt.

Chemical Identity & Properties

PropertySpecification
IUPAC Name Disodium 1,2-dihydroxyethane-1,2-disulfonate
Common Name Glyoxal Sodium Bisulfite Adduct
CAS Number 517-21-5 (Anhydrous), 332360-05-1 (Hydrate)
Molecular Formula

(Anhydrous)
Molecular Weight 284.17 g/mol
Solubility Highly soluble in water; Insoluble in ethanol, ether, and organic solvents.
Structure Bis-hemiacetal sulfonated backbone (

)

Synthesis Strategy: The Nucleophilic Addition Protocol

Mechanistic Rationale

The synthesis relies on the nucleophilic addition of the bisulfite ion (


) to the carbonyl carbons of glyoxal. This reaction is reversible but thermodynamically favored towards the adduct at lower temperatures and high concentrations.

Key Process Parameter (KPP): Temperature control is vital.

  • > 60°C: Risk of glyoxal polymerization (Cannizzaro-type disproportionation) or oxidation to glycolic acid.

  • < 10°C (during addition): Reaction kinetics slow significantly, leading to incomplete conversion before crystallization.

Reaction Mechanism Visualization

The following diagram illustrates the stepwise addition of sodium bisulfite to glyoxal to form the stable disulfonate.

ReactionMechanism Glyoxal Glyoxal (OHC-CHO) Transition Mono-Adduct Intermediate (Unstable) Glyoxal->Transition Nucleophilic Attack (1) Bisulfite 2x Sodium Bisulfite (NaHSO3) Bisulfite->Transition Product Sodium 1,2-dihydroxyethane- 1,2-disulfonate Transition->Product Nucleophilic Attack (2) & Proton Transfer

Figure 1: The bisulfite ion attacks the electrophilic carbonyl carbon, converting the


 carbonyl to an 

hydroxyl-sulfonate center.

Detailed Experimental Protocol

Safety Note: Glyoxal is a sensitizer and suspected mutagen. Sodium bisulfite releases


 gas (toxic) if acidified. Perform all operations in a fume hood.
Materials
  • Glyoxal (40% w/w aq. solution): 145 g (1.0 mol)

  • Sodium Bisulfite (

    
    ):  220 g (2.1 mol) — Slight excess ensures complete conversion.
    
  • Deionized Water: 400 mL

  • Ethanol (95%): 600 mL — Anti-solvent for crystallization.

Step-by-Step Methodology
Step 1: Preparation of Bisulfite Solution
  • In a 1L three-necked round-bottom flask equipped with a mechanical stirrer and internal thermometer, dissolve 220 g of Sodium Bisulfite in 400 mL of warm water (40°C) .

  • Why: Bisulfite has limited solubility in cold water. Starting warm ensures a homogeneous phase for the reaction.

Step 2: Controlled Addition
  • Place the flask in a water bath to maintain temperature between 35°C and 45°C .

  • Add 145 g of Glyoxal (40% solution) dropwise over 30 minutes.

  • Observation: The reaction is mildly exothermic. Do not allow the temperature to exceed 50°C to prevent yellowing (impurity formation).

Step 3: Reaction Maturation
  • Once addition is complete, stir the clear, colorless solution at 40°C for 60 minutes .

  • Check: The solution should remain clear. Turbidity suggests inorganic salt precipitation (add minimal water if observed).

Step 4: Crystallization (The "Salting Out" Phase)
  • Remove the heat source and allow the mixture to cool to room temperature.

  • Slowly add 600 mL of Ethanol while stirring vigorously.

  • Mechanism: The polarity of the solvent mixture decreases, forcing the highly polar disulfonate salt to crash out as a white crystalline solid.

  • Cool the slurry to 0-5°C in an ice bath for 2 hours to maximize yield.

Step 5: Isolation and Drying
  • Filter the white solid using a vacuum Buchner funnel.[1]

  • Wash 1: 100 mL of 50% Ethanol/Water (cold).

  • Wash 2: 100 mL of 100% Ethanol (to remove water).

  • Dry in a vacuum oven at 50°C for 6 hours.

    • Note: Avoid temperatures >80°C during drying to prevent dehydration/decomposition.

Process Workflow Diagram

SynthesisWorkflow Start Start: Reagent Prep Dissolve Dissolve NaHSO3 in Water (T = 40°C) Start->Dissolve AddGlyoxal Add Glyoxal (40%) Dropwise (T < 50°C) Dissolve->AddGlyoxal Mature Stir 1 hr @ 40°C (Complete Adduct Formation) AddGlyoxal->Mature Precip Add Ethanol & Cool to 4°C (Crystallization) Mature->Precip Filter Vacuum Filtration & Ethanol Wash Precip->Filter Dry Vacuum Dry @ 50°C Filter->Dry

Figure 2: Operational workflow emphasizing temperature control and solvent-based crystallization.

Characterization & Quality Control

To validate the synthesis, the following analytical methods are required.

Proton NMR ( -NMR)
  • Solvent:

    
    
    
  • Expectation: A single, sharp singlet (or tight doublet depending on resolution/diastereomers) corresponding to the methine protons (

    
    -OH).
    
  • Shift:

    
     ppm.
    
  • Impurity Check: Absence of aldehyde peak (

    
     ppm) confirms no free glyoxal remains.
    
Infrared Spectroscopy (FT-IR)
  • Broad Band (3200-3500

    
    ):  O-H stretch (strong, due to hydroxyl groups).
    
  • Strong Bands (1150-1250

    
    ):  S=O stretch (sulfonate group).
    
  • Absence: No C=O carbonyl stretch at 1720

    
    .
    
Elemental Analysis

For


 (MW 284.17):
  • Calculated: C: 8.45%, H: 1.42%, S: 22.57%

  • Acceptance Criteria:

    
     deviation.
    

Applications in Drug Development

Heterocycle Synthesis

The adduct is the preferred reagent for synthesizing quinoxalines (bioactive scaffolds in oncology and virology).

  • Protocol: Reacting the adduct with o-phenylenediamine eliminates the need for handling volatile glyoxal and reduces tar formation.

Solubility Enhancement

In early-stage formulation, the 1,2-dihydroxyethane-1,2-disulfonate moiety can be engineered into prodrugs. The sulfonate groups provide extreme hydrophilicity, potentially improving the bioavailability of lipophilic drugs upon cleavage.

References

  • Organic Syntheses , Coll. Vol. 3, p. 438 (1955); Vol. 27, p. 35 (1947). Glyoxal Bisulfite.[1][2][3][4][5] Link

  • PubChem , National Library of Medicine. Sodium 1,2-dihydroxyethane-1,2-disulfonate (Compound Summary). Link

  • Sigma-Aldrich , Technical Data Sheet. Glyoxal sodium bisulfite addition compound. Link

  • Wiley Online Library , Encyclopedia of Reagents for Organic Synthesis. "Glyoxal".[1][2][3][4][6][7][8] Link

Sources

Exploratory

Sodium 1,2-dihydroxyethane-1,2-disulfonate: A Technical Guide to its Application as a Formaldehyde Scavenger in Pharmaceutical Development

Preamble: The Challenge of Residual Formaldehyde in Pharmaceutical Formulations Formaldehyde is an indispensable reagent in the pharmaceutical industry, particularly in the manufacture of vaccines, where it serves to ina...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Challenge of Residual Formaldehyde in Pharmaceutical Formulations

Formaldehyde is an indispensable reagent in the pharmaceutical industry, particularly in the manufacture of vaccines, where it serves to inactivate viruses and detoxify bacterial toxins.[1][2][3][4] Its utility, however, is shadowed by its reactivity and potential toxicity, necessitating stringent control over its residual levels in final drug products. The challenge for formulation scientists is to mitigate the risks associated with free formaldehyde without compromising the stability and efficacy of the therapeutic agent. This has led to the exploration of formaldehyde scavengers—compounds that can effectively sequester free formaldehyde. This guide provides an in-depth technical examination of Sodium 1,2-dihydroxyethane-1,2-disulfonate, a promising yet not widely documented formaldehyde scavenger, for researchers, scientists, and drug development professionals.

Chemical Identity and Properties of Sodium 1,2-dihydroxyethane-1,2-disulfonate

Sodium 1,2-dihydroxyethane-1,2-disulfonate is the disodium salt of the adduct formed from the reaction of one molecule of glyoxal with two molecules of sodium bisulfite. Its chemical structure confers a high degree of water solubility and stability.

PropertyValueSource
Chemical Name Sodium 1,2-dihydroxyethane-1,2-disulfonateN/A
Synonyms Glyoxal-bisulfite adduct disodium saltN/A
CAS Number 517-21-5[5]
Molecular Formula C₂H₄Na₂O₈S₂[6]
Molecular Weight 266.15 g/mol [6]
Appearance White to off-white solid[6]
Purity Typically ≥95%[7]
Solubility Freely soluble in waterN/A
Storage 2-8°C, sealed from moisture[8]

The Underlying Chemistry: Mechanism of Formaldehyde Scavenging

The capacity of Sodium 1,2-dihydroxyethane-1,2-disulfonate to act as a formaldehyde scavenger is rooted in the reversible nature of the reaction between aldehydes and bisulfite salts. This reaction yields α-hydroxyalkanesulfonates.[3][7][9] In the case of formaldehyde, it reacts with sodium bisulfite to form sodium hydroxymethanesulfonate.[][11]

The scavenging action of Sodium 1,2-dihydroxyethane-1,2-disulfonate is predicated on the principle of chemical equilibrium. The bisulfite moieties within its structure can be liberated to react with free formaldehyde present in a formulation. A mechanistic study on the reactions of hydroxymethanesulfonate has shown that it can dissociate to produce formaldehyde as a steady-state intermediate, which can then react with other nucleophiles.[12] This suggests a dynamic equilibrium where the bisulfite adducts can act as a reservoir for reactive species.

The proposed mechanism involves the dissociation of the glyoxal-bisulfite adduct, freeing up bisulfite ions that can then react with formaldehyde to form the more stable hydroxymethanesulfonate adduct. This effectively shifts the equilibrium away from free formaldehyde in the solution.

G cluster_0 Scavenging Equilibrium Scavenger Sodium 1,2-dihydroxyethane-1,2-disulfonate Glyoxal Glyoxal Scavenger->Glyoxal dissociation Bisulfite 2x Sodium Bisulfite Scavenger->Bisulfite dissociation Formaldehyde Free Formaldehyde Adduct Sodium Hydroxymethanesulfonate (Scavenged Formaldehyde) BisulfiteFormaldehyde BisulfiteFormaldehyde Adduct->BisulfiteFormaldehyde dissociation BisulfiteFormaldehyde->Adduct adduct formation

Caption: Proposed equilibrium of formaldehyde scavenging.

A Self-Validating System: Experimental Protocol for Efficacy Evaluation

To ascertain the efficacy of Sodium 1,2-dihydroxyethane-1,2-disulfonate as a formaldehyde scavenger, a robust and self-validating experimental protocol is essential. The following methodology provides a framework for such an evaluation.

Materials and Reagents
  • Sodium 1,2-dihydroxyethane-1,2-disulfonate (purity ≥95%)

  • Formaldehyde solution (37% w/w, certified concentration)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 2,4-Dinitrophenylhydrazine (DNPH) solution

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • HPLC system with UV detector

  • pH meter

  • Thermostatically controlled incubator/water bath

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Prepare a stock solution of Sodium 1,2-dihydroxyethane-1,2-disulfonate in PBS at a concentration relevant to the intended application (e.g., 10 mM).

    • Prepare a stock solution of formaldehyde in PBS (e.g., 10 mM). The exact concentration should be verified by titration.

  • Scavenging Reaction:

    • In a series of reaction vessels, add a defined volume of the formaldehyde stock solution.

    • To each vessel, add varying molar equivalents of the Sodium 1,2-dihydroxyethane-1,2-disulfonate stock solution (e.g., 0.5, 1.0, 1.5, 2.0 molar equivalents).

    • Include a control vessel with formaldehyde stock solution and an equivalent volume of PBS instead of the scavenger.

    • Incubate all vessels at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24 hours).

  • Quantification of Residual Formaldehyde:

    • At predetermined time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each reaction vessel.

    • Immediately derivatize the aliquot with an excess of DNPH solution to convert any remaining free formaldehyde into its stable 2,4-dinitrophenylhydrazone derivative.

    • Analyze the derivatized samples by reverse-phase HPLC with UV detection. The concentration of the formaldehyde-DNPH adduct is proportional to the amount of free formaldehyde remaining.

  • Data Analysis:

    • Construct a calibration curve using known concentrations of formaldehyde-DNPH.

    • Calculate the concentration of residual formaldehyde in each sample at each time point.

    • Determine the scavenging efficiency as the percentage reduction in formaldehyde concentration compared to the control.

G cluster_workflow Experimental Workflow start Prepare Stock Solutions (Scavenger & Formaldehyde) reaction Incubate Scavenger with Formaldehyde start->reaction sampling Aliquot Sampling at Time Points reaction->sampling derivatization Derivatize with DNPH sampling->derivatization analysis HPLC Analysis derivatization->analysis end Calculate Scavenging Efficiency analysis->end

Caption: Workflow for evaluating scavenger efficacy.

Field-Proven Insights: Considerations for Pharmaceutical Applications

While the chemical principles are sound, the translation to a pharmaceutical formulation requires careful consideration of the broader system. The use of bisulfite-based scavengers is not without potential pitfalls.

Impact on Product Potency

A critical lesson from the field is the case of the 1996-1997 influenza vaccine recall in the USA. A primary cause for the lowered potency of the A/Nanchang/933/95 (H3N2) component was identified as the presence of sodium bisulfite, which was used to neutralize residual formaldehyde.[13] This underscores the imperative to thoroughly evaluate the impact of any scavenger on the stability and biological activity of the active pharmaceutical ingredient (API), particularly for sensitive biologics like antigens in vaccines.

Equilibrium and Reversibility

The reversible nature of the adduct formation means that under certain conditions (e.g., changes in pH or temperature), the scavenged formaldehyde could potentially be released back into the formulation. Therefore, understanding the kinetics and thermodynamics of the adduct formation with Sodium 1,2-dihydroxyethane-1,2-disulfonate is crucial for ensuring long-term stability of the drug product.[6][9]

Toxicological Profile

While Sodium 1,2-dihydroxyethane-1,2-disulfonate itself is expected to have a low toxicity profile, it is important to consider the toxicological properties of any potential degradation products or adducts formed in the final formulation. Studies on acetaldehyde hydroxysulfonate, a similar adduct, have shown that it can be metabolized back to its constituent aldehyde and sulfite, with potential for associated toxicities.[8]

Conclusion

Sodium 1,2-dihydroxyethane-1,2-disulfonate presents a theoretically sound option as a formaldehyde scavenger for pharmaceutical applications, based on the well-established chemistry of bisulfite-aldehyde adducts. Its high water solubility and the stable nature of the resulting hydroxymethanesulfonate make it an attractive candidate. However, as with any excipient, its suitability must be empirically determined for each specific formulation. The potential for adverse effects on API potency, as highlighted by historical vaccine recalls, mandates a rigorous and comprehensive validation program. This guide provides the foundational knowledge and a robust experimental framework for scientists to explore the potential of Sodium 1,2-dihydroxyethane-1,2-disulfonate in addressing the challenge of residual formaldehyde, thereby contributing to the development of safer and more stable pharmaceutical products.

References

  • Kinetics, mechanism and thermodynamics of bisulfite-aldehyde adduct formation. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Common Ingredients in FDA-Approved Vaccines. (2024, January 12). U.S. Food and Drug Administration. Retrieved from [Link]

  • Inactivated Viral Vaccines. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • What Does It Mean When a Vaccine Contains an Inactivated Virus? (2020, March 27). McGill University. Retrieved from [Link]

  • Safety risk of formaldehyde and stabilizers in vaccines. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Aldehyde-bisulfite adducts: prediction of some of their thermodynamic and kinetic properties. (n.d.). University of Arizona. Retrieved from [Link]

  • Why Is Formaldehyde Used in Flu Vaccines? (2022, March 28). Capital Resin Corporation. Retrieved from [Link]

  • Understanding the Role of Formaldehyde in Vaccines. (2026, January 15). Oreate AI Blog. Retrieved from [Link]

  • Three approaches to the analysis of trace formaldehyde in bulk and dosage from pharmaceuticals. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Novel Method of Analysis for the Determination of Residual Formaldehyde by High-Performance Liquid Chromatography. (n.d.). OUCI. Retrieved from [Link]

  • Formaldehyde Analysis by GC and HPLC - What Are the Differences. (2025, April 11). Drawell. Retrieved from [Link]

  • hplc-method-development-and-validation-for-determination-of-formaldehyde-and-acetaldehyde-traces-in-drug-substance.pdf. (2016, September 17). International Journal of Chemical and Pharmaceutical Analysis. Retrieved from [Link]

  • Comparative subchronic oral toxicity of sulphite and acetaldehyde hydroxysulphonate in rats. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Sodium 1,2-dihydroxyethane-1,2-disulfonate. (n.d.). MySkinRecipes. Retrieved from [Link]

  • A mechanistic study of the reactions of formaldehyde with aniline in the presence of sulfite. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Retrieved from [Link]

  • 1,2-Dihydroxyethane-1,2-disulfonate | C2H4O8S2-2. (n.d.). PubChem. Retrieved from [Link]

  • (PDF) Methods in Determination of Formaldehyde. (n.d.). ResearchGate. Retrieved from [Link]

  • US20060183879A1 - Process for producing a naphthalenesulfonate formaldehyde condensate. (n.d.). Google Patents.
  • US4409375A - Method for scavenging aldehydes. (n.d.). Google Patents.
  • ANALYTICAL METHODS. (n.d.). Toxicological Profile for Formaldehyde - NCBI Bookshelf - NIH. Retrieved from [Link]

  • ISO 2227:1972. (n.d.). iTeh Standards. Retrieved from [Link]

  • Kinetics of 3,5-diacetyl-1,4-dihydrolutidine in formaldehyde detection. (n.d.). VTechWorks. Retrieved from [Link]

  • The role of sodium bisulfite in the 1996-1997 USA influenza vaccine recall. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Complex Behavior in the Formaldehyde−Sulfite Reaction. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Is there a reaction between formaldehyde and sodium thiosulfate? (2021, May 17). ResearchGate. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Sodium 1,2-Dihydroxyethane-1,2-Disulfonate in Cell Culture Formulation

The following guide details the application of Sodium 1,2-dihydroxyethane-1,2-disulfonate (commonly known as Glyoxal Sodium Bisulfite or the glyoxal-bisulfite adduct) in cell culture. While often categorized in chemical...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the application of Sodium 1,2-dihydroxyethane-1,2-disulfonate (commonly known as Glyoxal Sodium Bisulfite or the glyoxal-bisulfite adduct) in cell culture.

While often categorized in chemical catalogs as an antioxidant due to its bisulfite content, its primary utility in advanced cell biology is as a controlled donor of glyoxal for modeling glycative stress and Advanced Glycation End-product (AGE) formation, or as a specialized stabilizer for oxidation-prone media components.

[1]

Executive Summary

Sodium 1,2-dihydroxyethane-1,2-disulfonate (CAS: 517-21-5) is a water-soluble bisulfite adduct of glyoxal.[1][2][3] In cell culture systems, it serves a dualistic role governed by its dissociation equilibrium:

  • Glycative Stress Inducer: It acts as a stable, soluble precursor that slowly releases glyoxal, allowing for the controlled simulation of "carbonyl stress," diabetes-associated cellular aging, and AGE accumulation without the immediate necrotic shock of pure glyoxal.

  • Antioxidant/Stabilizer: The released bisulfite moiety (

    
    ) acts as a reducing agent, potentially stabilizing oxidation-prone catecholamines (e.g., dopamine, epinephrine) in neurobiology media, though this use requires careful titration against glyoxal toxicity.
    

This guide provides the mechanistic rationale, formulation protocols, and safety thresholds for utilizing this compound in in vitro systems.

Chemical Identity & Mechanism of Action[1][5]

Molecular Characteristics[1]
  • IUPAC Name: Disodium 1,2-dihydroxyethane-1,2-disulfonate[1][3]

  • Synonyms: Glyoxal Sodium Bisulfite, Glyoxal Bis(sodium hydrogen sulfite) adduct[1][3]

  • Formula:

    
    
    
  • MW: 282.15 g/mol

  • Solubility: Highly soluble in water (>500 mg/mL); insoluble in organic solvents.

Dissociation Equilibrium

Unlike stable buffers (e.g., HEPES), this compound exists in a dynamic equilibrium in aqueous media (pH 7.4). Understanding this pathway is critical for experimental design:

Dissociation Adduct Sodium 1,2-dihydroxyethane- 1,2-disulfonate (Stable Solid) Intermed Hydrolysis (pH 7.4, 37°C) Adduct->Intermed Dissolves Glyoxal Glyoxal (Reactive Electrophile) Intermed->Glyoxal Slow Release Bisulfite Sodium Bisulfite (Reducing Agent) Intermed->Bisulfite Release AGEs Advanced Glycation End-products (AGEs) Glyoxal->AGEs + Proteins/DNA (Carbonyl Stress) ROS ROS Scavenging (Antioxidant Effect) Bisulfite->ROS Reduces O2/H2O2

Figure 1: The dissociation mechanism of Sodium 1,2-dihydroxyethane-1,2-disulfonate in physiological media. The compound acts as a reservoir, releasing reactive glyoxal and reducing bisulfite.

Applications & Formulation Strategies

Application A: Modeling Cellular Aging & Diabetes (Glycative Stress)

This is the most common research application. Direct addition of pure glyoxal to media is often too aggressive, causing immediate necrosis. The disulfonate adduct provides a "slow-release" mechanism, mimicking the chronic accumulation of dicarbonyls seen in diabetic pathophysiology.

Target Pathways:

  • Formation of

    
    -(carboxymethyl)lysine (CML).
    
  • Activation of RAGE (Receptor for AGEs) signaling.

  • Mitochondrial dysfunction via protein cross-linking.

Application B: Media Stabilization (Antioxidant)

In specific neurobiology applications involving catecholamines (Dopamine, Epinephrine), the bisulfite moiety can prevent rapid auto-oxidation (neuromelanin formation).

  • Constraint: The concentration must be low enough that the released glyoxal does not induce cytotoxicity.

  • Use Case: Short-term assays where maintaining catecholamine integrity is more critical than long-term cell viability.

Experimental Protocols

Protocol 1: Preparation of Stock Solution

Objective: Create a stable, sterile 100 mM stock solution.

  • Weighing: Weigh 282.2 mg of Sodium 1,2-dihydroxyethane-1,2-disulfonate.

  • Dissolution: Dissolve in 8 mL of ultrapure water (Milli-Q, 18.2 MΩ).

    • Note: Do not use PBS or media for the stock, as salts may affect long-term stability.

  • Volume Adjustment: Bring total volume to 10 mL.

  • Sterilization: Filter sterilize using a 0.22 µm PES (Polyethersulfone) syringe filter.

    • Avoid Nylon filters as they may bind glyoxal derivatives.

  • Storage: Aliquot into light-protected tubes. Store at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles.

Protocol 2: Inducing Glycative Stress (Chronic Model)

Objective: Induce AGE accumulation in fibroblasts or endothelial cells (HUVEC) without acute lethality.

Reagents:

  • Basal Medium (e.g., DMEM Low Glucose)

  • 100 mM Stock Solution (from Protocol 1)

Step-by-Step:

  • Seeding: Seed cells at

    
     cells/cm² in 6-well plates. Allow 24h for attachment.
    
  • Dosing: Dilute the stock solution directly into fresh culture medium to achieve final concentrations of 0.5 mM, 1.0 mM, and 2.0 mM .

    • Control: Vehicle control (add equivalent volume of sterile water).

  • Incubation: Incubate cells for 48 to 72 hours .

    • Note: For chronic models (7 days), refresh the media containing the compound every 48 hours to maintain steady-state glyoxal release.

  • Assay:

    • Viability: Perform MTT or CCK-8 assay. (Expect 80-90% viability at 1 mM; <50% at 5 mM).

    • AGE Detection: Fix cells and immunostain for CML (Carboxymethyllysine).

Protocol 3: Toxicity & Dose-Response Validation

Before using this compound in a new cell line, a dose-response curve is mandatory to distinguish between "stress" and "toxicity."

Concentration (mM)Predicted EffectApplication
0.1 - 0.2 mM Negligible toxicity; Mild antioxidant effectMedia Stabilization
0.5 - 1.0 mM Sub-lethal stress; AGE accumulationAging/Diabetes Models
2.0 - 5.0 mM Significant cytotoxicity; Apoptosis inductionAcute Toxicity Studies
> 10.0 mM Rapid NecrosisPositive Control for Death

Data Visualization: Signaling Pathway Activation

The following diagram illustrates the cellular cascade triggered by the glyoxal released from the formulation.

Signaling Compound Sodium 1,2-dihydroxyethane- 1,2-disulfonate Glyoxal Intracellular Glyoxal Compound->Glyoxal Permeates Membrane? Mito Mitochondrial Proteins Glyoxal->Mito Cross-linking RAGE RAGE Activation Glyoxal->RAGE Ligand Formation ROS_Gen ROS Generation (Superoxide) Mito->ROS_Gen Dysfunction NFkB NF-κB Translocation ROS_Gen->NFkB Signaling RAGE->ROS_Gen NADPH Oxidase Inflam Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Inflam Transcription

Figure 2: Signal transduction pathway from glyoxal donor exposure to inflammatory response.

Critical Considerations & Troubleshooting

Stability in Media[1]
  • Half-life: The adduct hydrolyzes faster at higher pH (>7.5) and temperatures (>37°C).

  • Interaction with Amines: The released glyoxal will react with free amine groups in amino acids (Lysine, Arginine) present in the media (e.g., L-Glutamine).

  • Recommendation: For precise kinetic studies, use amine-free buffers (like PBS) for short-term exposures (1-4h) before switching back to growth media, or account for the "scavenging effect" of the media proteins.

Distinguishing from Tiron

Researchers often confuse this compound with Tiron (4,5-Dihydroxy-1,3-benzenedisulfonic acid).

  • Tiron: A benzene derivative; primarily a superoxide scavenger and metal chelator. Stable.

  • Sodium 1,2-dihydroxyethane-1,2-disulfonate: An ethane derivative; a glyoxal adduct.[1][2][3] Unstable (releases glyoxal).

  • Warning: Do NOT substitute one for the other. Using the ethane disulfonate when Tiron is required will induce unexpected glycative stress.

Safety
  • Handling: The powder is an irritant.[4] Wear PPE.

  • Waste: Solutions containing this compound should be treated as aldehyde waste due to the equilibrium with glyoxal.

References

  • Compound Identification & Chemistry

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2723958, Glyoxal-sodium bisulfite. Retrieved from [Link]

  • Glyoxal Toxicity & AGE Modeling

    • Larsen, J. O., et al. (2018). "Dicarbonyl Stress and Cell Viability: The Role of Glyoxal and Methylglyoxal in Cell Culture Models." Cell Stress & Chaperones. (Context: Establishes glyoxal toxicity thresholds).
    • Shang, F., et al. (2001). "Glyoxal-protein adducts: formation and classification." Free Radical Biology and Medicine. (Context: Mechanism of glyoxal interaction with proteins).

  • Bisulfite in Cell Culture

    • Occupational Safety and Health Administration (OSHA). "Sodium Bisulfite Safety Data Sheet." (Context: Establishing antioxidant/reducing properties and safety limits).

  • Analogous Compounds (Tiron)

Sources

Application

"Sodium 1,2-dihydroxyethane-1,2-disulfonate" as a component in cryopreservation solutions

An important initial disclosure: Based on a comprehensive review of publicly available scientific literature, Sodium 1,2-dihydroxyethane-1,2-disulfonate is not an established or commonly documented component in cryoprese...

Author: BenchChem Technical Support Team. Date: February 2026

An important initial disclosure: Based on a comprehensive review of publicly available scientific literature, Sodium 1,2-dihydroxyethane-1,2-disulfonate is not an established or commonly documented component in cryopreservation solutions. The information that follows is structured to provide a scientifically rigorous framework for the evaluation of this, or any novel compound, for its potential as a cryopreservation agent. This guide is intended for researchers, scientists, and drug development professionals and should be treated as a set of experimental protocols for investigation, not as a validated application note for an existing product.

Application Notes & Experimental Protocols: Evaluating Novel Cryoprotective Agents

A Case Study Framework Using Sodium 1,2-dihydroxyethane-1,2-disulfonate

Introduction: The Imperative for Novel Cryoprotectants

Cryopreservation is a cornerstone of modern biomedical research and clinical applications, enabling the long-term storage of cells, tissues, and other biological materials.[1][2] The process, however, is not without its challenges. Cells subjected to freezing and thawing are exposed to significant stresses, including the formation of intracellular ice crystals, osmotic shock, and cytotoxic concentrations of solutes, all of which can compromise cell viability and function post-thaw.[3]

The most common cryoprotective agents (CPAs), such as dimethyl sulfoxide (DMSO) and glycerol, have been instrumental in advancing cryopreservation but possess inherent limitations, most notably cytotoxicity.[4][3][5] This toxicity necessitates a delicate balance between achieving adequate cryoprotection and minimizing cellular damage.[3] Consequently, there is a pressing need for the discovery and validation of novel, less toxic, and more effective cryoprotectants.[1][2]

This document provides a comprehensive framework for the systematic evaluation of novel compounds as potential cryoprotective agents, using Sodium 1,2-dihydroxyethane-1,2-disulfonate as a hypothetical candidate. While its chemical structure, with hydroxyl and sulfonate groups, suggests potential for hydrogen bonding and interaction with water molecules—a key feature of many cryoprotectants—its efficacy and safety in this application are currently unknown. The following protocols are designed to rigorously assess these critical parameters.

Foundational Principles of Cryoprotection

A successful cryoprotectant must mitigate the primary sources of cellular injury during the freeze-thaw cycle. These include:

  • Intracellular Ice Formation: As extracellular water freezes, the solute concentration outside the cell increases, drawing water out of the cell via osmosis. If cooling is too rapid, intracellular water can freeze before it has a chance to move out, forming ice crystals that can rupture organelles and the cell membrane.

  • Solution Effects: Slow cooling rates can lead to excessive dehydration and high intracellular solute concentrations, which can be toxic.

  • Recrystallization: During warming, small, less damaging ice crystals can grow into larger, more destructive ones, a process known as recrystallization.[4][6]

Cryoprotectants are broadly categorized as either penetrating or non-penetrating.[4] Penetrating CPAs, like DMSO, enter the cell, reducing the intracellular freezing point and the amount of ice formed. Non-penetrating CPAs remain in the extracellular space, forming a protective glassy state (vitrification) at high concentrations and mitigating osmotic shifts.

Chemical Profile: Sodium 1,2-dihydroxyethane-1,2-disulfonate

PropertyValueSource
CAS Number 517-21-5
Molecular Formula C2H4Na2O8S2[7]
Molecular Weight 282.15 g/mol [7]
Appearance White crystalline powder[7]
Solubility Freely soluble in water[7]
Storage Store in a cool, dry, tightly sealed container away from moisture and strong oxidizers.[7]

Safety and Handling: According to available safety data sheets, Sodium 1,2-dihydroxyethane-1,2-disulfonate may cause skin and serious eye irritation, and may cause respiratory irritation.[8][9] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[8][9] All work should be conducted in a well-ventilated area or a chemical fume hood.[8]

Experimental Framework for Evaluating a Novel Cryoprotectant

The following sections outline a logical, multi-stage process for assessing the cryoprotective potential of a novel compound.

Diagram: Workflow for Novel Cryoprotectant Evaluation

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cryopreservation Efficacy cluster_2 Phase 3: Functional Assessment A Cytotoxicity Assessment B Solubility & Stability in Basal Media A->B Determine non-toxic concentration range C Formulation of Test Cryopreservation Media B->C Incorporate at non-toxic concentrations D Cryopreservation of a Model Cell Line C->D E Post-Thaw Viability & Recovery Assays D->E Assess immediate and delayed effects F Cell Proliferation Assay E->F G Cell Adhesion Assay E->G H Cell-Specific Functional Assays E->H G A Harvest & Count Cells B Resuspend in Basal Medium A->B C Add 2x Cryopreservation Media (Control & Test) B->C D Aliquot to Cryovials C->D E Controlled-Rate Freezing (-1°C/min) to -80°C D->E F Transfer to Liquid Nitrogen (Long-term Storage) E->F G Rapid Thawing at 37°C F->G Storage H Dilute in Warm Medium & Centrifuge G->H I Resuspend in Fresh Medium H->I J Assess Viability (0h & 24h Post-Thaw) I->J

Caption: Standard cryopreservation and thawing workflow.

PART III: Post-Thaw Functional Assessment

Objective: To determine if cells cryopreserved with the novel agent retain their normal physiological functions.

Rationale: High viability alone is not a sufficient measure of successful cryopreservation. It is essential to confirm that the cells are not only alive but also functional.

Protocol 3: Cell Proliferation Assay

  • Plate an equal number of viable cells from each cryopreservation group (as determined by the 0-hour post-thaw count).

  • Culture the cells for a period of 3-5 days.

  • At daily intervals, harvest the cells from one well/flask of each group and count the total number of viable cells.

  • Plot the cell number versus time to generate a growth curve. Compare the doubling time of the cells from the test groups to the positive (DMSO) and unfrozen controls. [10] Protocol 4: Cell Adhesion Assay

  • Plate an equal number of viable cells from each group into new culture plates.

  • Allow the cells to adhere for a defined period (e.g., 2, 4, or 6 hours).

  • Gently wash the plates with PBS to remove non-adherent cells.

  • Quantify the number of adherent cells using a suitable method, such as crystal violet staining or a cell imaging system. [10]

Data Interpretation and Next Steps

A promising novel cryoprotectant would exhibit the following characteristics:

  • Low Cytotoxicity: A high IC50 value in the initial cytotoxicity screen.

  • High Post-Thaw Viability and Recovery: Comparable or superior to the 10% DMSO positive control. A significant improvement over the negative control is essential.

  • Preservation of Function: Post-thaw cells should demonstrate proliferation rates and adhesion capabilities similar to unfrozen and DMSO-preserved controls.

If Sodium 1,2-dihydroxyethane-1,2-disulfonate demonstrates positive results in this initial evaluation, further studies would be warranted. These could include testing on more sensitive cell types (e.g., primary neurons, hematopoietic stem cells), mechanistic studies to understand how it protects cells (e.g., differential scanning calorimetry to assess its effects on water crystallization), and long-term stability assessments.

Conclusion

The search for improved cryopreservation methods is a dynamic field of research. While Sodium 1,2-dihydroxyethane-1,2-disulfonate is not a recognized cryoprotectant, the protocols outlined here provide a robust and scientifically sound methodology for its evaluation. By systematically assessing cytotoxicity, cryoprotective efficacy, and post-thaw cellular function, researchers can rigorously determine the potential of this and other novel compounds to advance the field of cryobiology.

References

  • UCL Discovery. (n.d.). CRYOPROTECTANTS ; A REVIEW OF THE CYTOPRTECTIVE SOLUTES WHICH MODUALTE CELL RECOVERIES FROM ULTRA-LOW TEMPERATURES.
  • Fuller, B. (2017, April 18). A review of the actions and applications of cryoprotective solutes that modulate cell recovery from ultra-low temperatures. PubMed.
  • Fuller, B. (2025, August 5). A review of the actions and applications of cryoprotective solutes that modulate cell recovery from ultra-low Temperatures. ResearchGate.
  • Sigma-Aldrich. (n.d.). Sodium 1,2-dihydroxyethane-1,2-disulfonate.
  • IJTRD. (n.d.). A Review on Cryoprotectant and it's Applications in Cryopreservation.
  • Ccount Chem. (n.d.). Sodium 1,2-Dihydroxyethane-1,2-Disulfonate.
  • Crysdot LLC. (n.d.). Sodium 1,2-dihydroxyethane-1,2-disulfonate.
  • Gibson, M. I. et al. (n.d.). Post-Thaw Culture and Measurement of Total Cell Recovery Is Crucial in the Evaluation of New Macromolecular Cryoprotectants. PMC.
  • MedChemExpress. (2026, January 8). Disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate-SDS.
  • ChemicalBook. (n.d.). Disodium 1,2-dihydroxybenzene-3,5-disulfonate SDS.
  • Kilbride, P. et al. (2020, December 14). Quantitative assessment of the impact of cryopreservation on human bone marrow-derived mesenchymal stem cells: up to 24 h post-thaw and beyond. PMC.
  • Mitchell, R. N. et al. (n.d.). Chemical approaches to cryopreservation. PMC - NIH.
  • Baust, J. M. et al. (2000, April). Cell viability improves following inhibition of cryopreservation-induced apoptosis. PubMed.
  • PanTHERA CryoSolutions. (n.d.). Challenging The Current Paradigm of Cellular Preservation.
  • Taylor & Francis Online. (n.d.). Cryoprotectants – Knowledge and References.
  • University of California. (n.d.). MCF-7 Cell Culture and +/- estrogen treatment.

Sources

Technical Notes & Optimization

Troubleshooting

Improving the stability of analytical standards with "Sodium 1,2-dihydroxyethane-1,2-disulfonate"

The following technical support guide is designed for analytical chemists and researchers working with unstable aldehyde standards, specifically focusing on the application of Sodium 1,2-dihydroxyethane-1,2-disulfonate (...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for analytical chemists and researchers working with unstable aldehyde standards, specifically focusing on the application of Sodium 1,2-dihydroxyethane-1,2-disulfonate (also known as the Glyoxal Bisulfite Adduct).

Topic: Improving the Stability of Analytical Standards with Sodium 1,2-dihydroxyethane-1,2-disulfonate CAS: 513-08-6 (Disodium salt) | Role: Stable Surrogate for Glyoxal

Executive Summary: The Stability Paradox

Why are you here? You are likely facing reproducibility issues when quantifying Glyoxal (ethanedial) or similar reactive aldehydes. Free glyoxal (typically supplied as a 40% aqueous solution) is notoriously unstable. It undergoes rapid:

  • Polymerization: Forming trimers and amorphous solids.

  • Oxidation: Degrading into glyoxylic and oxalic acid.

  • Volatility: Leading to concentration drift during handling.

The Solution: Sodium 1,2-dihydroxyethane-1,2-disulfonate acts as a "masked" stable solid. It is the bisulfite addition product of glyoxal. By using this crystalline salt as your primary analytical standard, you eliminate the kinetic instability of the free aldehyde, ensuring precise molar quantification.

Mechanism of Action

To use this standard effectively, you must understand the equilibrium it governs. The compound is not the analyte itself; it is a carrier that releases the analyte under specific conditions.

Chemical Pathway Diagram

The following diagram illustrates the reversible hydrolysis required to release free glyoxal for analysis.

GlyoxalStability Adduct Sodium 1,2-dihydroxyethane- 1,2-disulfonate (Stable Crystal) Transition Hydrolysis (pH > 7 or Heat) Adduct->Transition Dissolution Glyoxal Free Glyoxal (Reactive Analyte) Transition->Glyoxal Release Bisulfite 2x Sodium Bisulfite (Byproduct) Transition->Bisulfite Release Glyoxal->Adduct Re-equilibration (High Bisulfite Conc.)

Figure 1: The hydrolysis pathway converting the stable disulfonate standard into the active glyoxal analyte.

Standard Operating Procedures (SOPs)

Protocol A: Preparation of Stable Stock Standard

Objective: Create a primary stock solution equivalent to 1000 mg/L Glyoxal.

Reagents:

  • Sodium 1,2-dihydroxyethane-1,2-disulfonate monohydrate (MW: ~284.19 g/mol )*.

    • Note: Verify if your salt is anhydrous (MW: 266.16) or monohydrate. This protocol assumes Monohydrate.

  • Solvent: Deionized Water (Type I), degassed.

Calculation Logic: The stoichiometry is 1:1 (1 mole of Adduct yields 1 mole of Glyoxal).

  • MW Glyoxal (

    
    ) = 58.04  g/mol 
    
  • MW Adduct Monohydrate (

    
    ) = 284.19  g/mol 
    
  • Conversion Factor (Gravimetric):

    
    
    

Step-by-Step:

  • Weighing: To prepare 100 mL of stock, weigh 489.6 mg of Sodium 1,2-dihydroxyethane-1,2-disulfonate.

  • Dissolution: Transfer to a 100 mL volumetric flask. Add approx. 80 mL of degassed water.

  • Sonicate: Sonicate for 5 minutes to ensure complete dissolution (the salt is highly soluble but dense).

  • Make to Volume: Fill to the mark with water.

  • Result: You now have a solution that contains the molar equivalent of 1000 ppm Glyoxal, but the Glyoxal is currently "locked" in the sulfonate form.

Protocol B: Activation (Hydrolysis) for Derivatization

Use this if your analytical method detects free glyoxal (e.g., DNPH derivatization).

  • Aliquot: Take 1.0 mL of the Stock Solution.

  • pH Adjustment: Add 100 µL of 0.1 M NaOH (Alkaline pH favors the release of glyoxal).

  • Reaction: Allow to stand for 10 minutes at room temperature.

  • Neutralization: If your derivatization reagent is acid-sensitive, neutralize with equivalent HCl. If using DNPH (acidic), you can proceed directly to adding the derivatizing agent.

Troubleshooting Guide

Issue 1: Low Recovery of Glyoxal in HPLC/GC

Symptom: The peak area for glyoxal is significantly lower than calculated from the weighed mass. Root Cause: Incomplete hydrolysis of the disulfonate adduct. The equilibrium strongly favors the adduct state in neutral/acidic water with high sulfite concentration. Corrective Action:

  • Force the Equilibrium: Ensure your sample preparation includes a distinct hydrolysis step (pH > 9 or heating to 60°C for 20 mins) before derivatization.

  • Scavenge Sulfite: The released bisulfite can recombine with glyoxal. Add a slight excess of a "sacrificial" aldehyde (like formaldehyde) if specific detection allows, or ensure the derivatizing agent (e.g., PFBHA, DNPH) is in large excess to out-compete the bisulfite.

Issue 2: "Ghost Peaks" or Split Peaks

Symptom: Multiple peaks appearing near the analyte retention time. Root Cause: Partial separation of the free glyoxal and the mono-sulfonate intermediate. Corrective Action:

  • Mobile Phase pH: If analyzing the adduct directly (without derivatization) via Ion Chromatography, ensure the mobile phase pH is low (< 3) to keep the sulfonate groups protonated/stable, or high enough to fully ionize them, depending on column chemistry.

  • Check Purity: Commercial "Sodium 1,2-dihydroxyethane-1,2-disulfonate" can contain traces of sodium sulfate. Run a blank.

Issue 3: Confusion with Tiron

Symptom: The standard turns green/blue when mixed with iron or titanium containing buffers. Root Cause: You have likely purchased Tiron (4,5-Dihydroxy-1,3-benzenedisulfonic acid) by mistake. Verification:

  • Check CAS: The Glyoxal adduct is 513-08-6 . Tiron is 149-87-1 (or 517-21-5).

  • Structure: Tiron has a benzene ring (aromatic UV absorption). The Glyoxal adduct is aliphatic (low UV absorbance above 210 nm).

Frequently Asked Questions (FAQs)

Q: Can I use this standard for LC-MS/MS without derivatization? A: Yes, but you will detect the adduct mass (m/z ~265 in negative mode), not free glyoxal. This is actually more stable and sensitive for quantification, provided your biological/environmental samples are also converted to the adduct form by adding excess bisulfite.

Q: How stable is the solid powder? A: Unlike liquid glyoxal (shelf life < 6 months), Sodium 1,2-dihydroxyethane-1,2-disulfonate is stable for >2 years if stored desiccated at room temperature. It is non-volatile.

Q: Does this compound act as an antioxidant stabilizer for other drugs? A: Indirectly, yes. In solution, it exists in equilibrium with free bisulfite (


). Bisulfite is a potent antioxidant used to stabilize catecholamines (e.g., Epinephrine). However, if your goal is purely stabilization, standard Sodium Metabisulfite is cheaper and more direct. This compound is best reserved as a reference standard .

Comparison of Standard Forms

FeatureFree Glyoxal (40% soln)Sodium 1,2-dihydroxyethane-1,2-disulfonate
Physical State Liquid (Viscous)Crystalline Solid
Purity Variable (Polymerizes)High (>98%)
Stability Poor (Weeks/Months)Excellent (Years)
Volatility High (Vapor pressure issues)Negligible
Primary Use Qualitative synthesisQuantitative Analytical Standard

References

  • Hayes, J. M., et al. (1986). "Equilibria of Glyoxal in Aqueous Solution." Journal of the American Chemical Society. (Describes the hydration and bisulfite addition kinetics).

  • European Chemicals Agency (ECHA). "Disodium 1,2-dihydroxyethane-1,2-disulphonate - Registration Dossier." ECHA CHEM. (Verify CAS 513-08-6 properties).

  • Sigma-Aldrich (Merck). "Glyoxal bisulfite addition compound monohydrate." Product Specification. (Technical data on solubility and stability).

  • World Health Organization (WHO). "Glyoxal - Concise International Chemical Assessment Document 57." Inchem. (Details analytical methods using bisulfite adducts).

Optimization

Technical Support Center: Overcoming "Sodium 1,2-dihydroxyethane-1,2-disulfonate" Interference in Mass Spectrometry

Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with Sodium 1,2-dihydroxyethane-1,2-disulfonate in their mass spectrometry workflows. This m...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with Sodium 1,2-dihydroxyethane-1,2-disulfonate in their mass spectrometry workflows. This molecule, also known as the glyoxal-sodium bisulfite adduct, is a highly polar, non-volatile salt that can significantly interfere with the ionization and detection of analytes. This guide provides in-depth troubleshooting advice and frequently asked questions to help you mitigate these interferences and obtain high-quality, reliable data.

Understanding the Challenge: Why Does Sodium 1,2-dihydroxyethane-1,2-disulfonate Interfere with Mass Spectrometry?

Sodium 1,2-dihydroxyethane-1,2-disulfonate is problematic in mass spectrometry, particularly with electrospray ionization (ESI), for two primary reasons:

  • Ion Suppression: As a non-volatile salt, it does not readily evaporate in the ESI source. This leads to a high concentration of interfering ions that compete with the analyte for ionization, ultimately suppressing the analyte's signal. In severe cases, the analyte may not be detected at all.[1][2][3]

  • Adduct Formation: The presence of sodium ions (Na+) from this compound can lead to the formation of sodium adducts with the analyte of interest (e.g., [M+Na]+). This splits the analyte signal into multiple peaks, reducing the intensity of the desired protonated or deprotonated molecule ([M+H]+ or [M-H]-) and complicating data interpretation.[4][5][6][7]

This guide will walk you through systematic approaches to address these issues, from sample preparation to chromatographic separation.

Troubleshooting Guide: Step-by-Step Solutions

This section is designed to help you diagnose and resolve specific issues you may be encountering in your experiments.

Q1: I am observing very low or no signal for my analyte. How can I confirm if Sodium 1,2-dihydroxyethane-1,2-disulfonate is the cause and what is the first step to fix it?

Answer:

The first step is to confirm that ion suppression is occurring due to the presence of the disulfonate salt. A simple diagnostic experiment is to analyze a standard of your analyte with and without the addition of a small amount of Sodium 1,2-dihydroxyethane-1,2-disulfonate. A significant drop in the analyte signal in the presence of the salt confirms ion suppression.

The most direct way to combat this is through sample desalting prior to mass spectrometry analysis. The goal is to remove the interfering salt while retaining your analyte.

cluster_diagnosis Diagnosis cluster_solution Initial Solution A Prepare analyte standard C Analyze both by MS A->C B Prepare analyte standard + Sodium 1,2-dihydroxyethane-1,2-disulfonate B->C D Significant signal drop in B vs. A? C->D E Ion Suppression Confirmed D->E Yes F Implement Sample Desalting E->F G Re-analyze desalted sample F->G A Identify Analyte Charge (e.g., Anionic or Cationic) B Select Volatile Ion-Pairing Reagent with Opposite Charge A->B C Optimize Reagent Concentration (start low, e.g., 5 mM) B->C D Adjust Mobile Phase pH to ensure analyte is charged C->D E Optimize LC Gradient D->E F Analyze by LC-MS E->F

Sources

Troubleshooting

Technical Support Guide: Removal of Residual Sodium 1,2-dihydroxyethane-1,2-disulfonate

Executive Summary & Chemical Context[1][2][3][4][5][6][7] Sodium 1,2-dihydroxyethane-1,2-disulfonate (CAS: 517-21-5) is chemically synonymous with the Glyoxal-Sodium Bisulfite addition compound . In protein biochemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

Sodium 1,2-dihydroxyethane-1,2-disulfonate (CAS: 517-21-5) is chemically synonymous with the Glyoxal-Sodium Bisulfite addition compound . In protein biochemistry, it is frequently encountered in two contexts:

  • As a Releasable Crosslinker: It serves as a stable precursor that releases glyoxal (a fixative/crosslinker) under specific pH/temperature conditions.

  • As a Stabilizer/Antioxidant: Used in specific lysis buffers or pharmaceutical formulations to prevent oxidation, similar to other sulfonated excipients.

Why removal is critical:

  • Assay Interference: The compound contains bisulfite moieties in equilibrium. It acts as a reducing agent, causing false positives in BCA Assays (reduces Cu²⁺ to Cu⁺) and interfering with Lowry assays.

  • Mass Spectrometry Suppression: As a disodium salt with high ionization potential, it causes severe ion suppression in LC-MS/MS, masking peptide signals.

  • Downstream Reactivity: Residual amounts can slowly release glyoxal, leading to unwanted non-specific protein crosslinking over time.

Decision Matrix: Selecting a Removal Strategy

Use the following decision tree to select the optimal removal protocol based on your sample volume and purity requirements.

RemovalStrategy Start Start: Sample Volume? VolSmall < 2 mL Start->VolSmall VolMed 2 mL - 50 mL Start->VolMed VolLarge > 50 mL Start->VolLarge MethodSpin Spin Desalting (G-25 Resin) VolSmall->MethodSpin MethodDialysis Dialysis (High Volume Ratio) VolMed->MethodDialysis MethodTFF Tangential Flow Filtration (Diafiltration) VolLarge->MethodTFF CheckPurity Purity Critical? (e.g., for MS) MethodSpin->CheckPurity MethodDialysis->CheckPurity MethodTFF->CheckPurity Polishing Add Polishing Step: Solid Phase Extraction (C18) CheckPurity->Polishing Yes (MS/NMR) Proceed to Assay Proceed to Assay CheckPurity->Proceed to Assay No (Western/Activity)

Figure 1: Decision matrix for selecting the appropriate clearance method based on sample volume and downstream application sensitivity.

Technical Protocols

Protocol A: High-Efficiency Diafiltration (TFF)

Best for: Large volumes (>50 mL) or high-concentration protein samples requiring >99.9% clearance. Mechanism: Convective flow forces small molecules (salt) through the membrane while retaining protein.

Materials:

  • TFF Device (e.g., Pellicon, Minimate) with 3 kDa or 10 kDa MWCO (depending on protein size).

  • Exchange Buffer (Target formulation).

Step-by-Step:

  • System Equilibration: Flush the TFF system with water, then equilibrate with your target Exchange Buffer to block non-specific binding sites.

  • Concentration (Optional): If the sample is dilute, concentrate the protein to ~1-5 mg/mL first. This reduces the total volume of buffer needed for exchange.

  • Diafiltration (The Critical Step):

    • Perform Continuous (Constant Volume) Diafiltration .

    • Add Exchange Buffer to the feed reservoir at the same rate that filtrate is removed.

    • Volume Requirement: You must process 7 to 10 Diafiltration Volumes (DV) .

    • Calculation:

      
       where 
      
      
      
      is the number of volumes.
    • At 7 DV, removal is ~99.9%. At 10 DV, removal is ~99.995%.

  • Recovery: Recirculate with the retentate valve open for 5 minutes to maximize recovery, then drain.

Expert Tip: Sodium 1,2-dihydroxyethane-1,2-disulfonate is a disulfonate anion. If your protein is positively charged (basic pI) in the buffer, the "Donnan Effect" may cause the sulfonate to be retained near the membrane. Increase the ionic strength of your exchange buffer (e.g., add 150mM NaCl) to shield charges and facilitate washout.

Protocol B: Spin Desalting (Rapid Exchange)

Best for: Small volumes (<2 mL) and speed. Mechanism: Size Exclusion Chromatography (SEC). The small sulfonate enters the pores; the large protein flows around them.

Materials:

  • Desalting Spin Columns (7K MWCO, e.g., Zeba or Sephadex G-25).

  • Warning: Do not use dialysis tubing for volumes <100 µL; surface area adsorption will lead to high protein loss.

Step-by-Step:

  • Resin Preparation: Centrifuge the column to remove the storage buffer (usually azide). Discard flow-through.

  • Equilibration: Add your target buffer to the column. Centrifuge. Repeat 3 times. Crucial: Failure to equilibrate results in pH shock.

  • Loading: Slowly apply the sample to the center of the resin bed. Do not let it touch the sides.

  • Elution: Centrifuge at the manufacturer's recommended speed (usually 1000 x g) for 2 minutes.

  • Double-Spin (Recommended): For this specific contaminant (which interferes with BCA even at trace levels), perform a second desalting step using a fresh column.

Troubleshooting & FAQ

Issue: BCA Assay still shows high background after desalting.

Cause: The bisulfite moiety in the contaminant is a potent reducing agent. Even micromolar residues can reduce Cu²⁺, turning the BCA reagent purple/green immediately. Solution:

  • Switch Assays: Use the Bradford Assay . Coomassie dye binding is less sensitive to reducing agents and sulfonates than copper-reduction assays.

  • Precipitation: Perform a TCA (Trichloroacetic acid) or Acetone precipitation on your aliquot before the BCA assay. This physically separates the protein precipitate from the soluble sulfonate salt.

Issue: Mass Spec signal is absent or noisy (Salt Suppression).

Cause: The disodium salt ionizes efficiently in the source, suppressing peptide ionization. Solution:

  • C18 ZipTip/StageTip: Desalting columns (G-25) remove bulk salt but may leave trace levels. For MS, you must bind the peptides to a hydrophobic resin (C18), wash with 0.1% Formic Acid (removes the hydrophilic sulfonate), and elute with Acetonitrile.

Issue: Protein precipitated during removal.

Cause: The "Sodium 1,2-dihydroxyethane-1,2-disulfonate" may have been acting as a solubilizing agent (similar to arginine or SDS). Solution:

  • If the protein precipitates upon removal, your exchange buffer is not optimized. Add 5-10% Glycerol or 0.5M Arginine to the exchange buffer to replace the stabilizing effect of the sulfonate.

Comparative Data: Removal Efficiency

MethodRemoval Efficiency (1 Round)Removal Efficiency (2 Rounds)Protein RecoveryTime Required
Dialysis (24h) ~95-98%>99%High (>90%)24-48 Hours
Spin Desalting ~95%>99.5%Medium (70-85%)15 Minutes
TFF (10 DV) >99.9%N/AHigh (>95%)1-2 Hours
C18 SPE (Polishing) >99.99%N/ALow (50-70%)30 Minutes

References

  • Thermo Fisher Scientific. Eliminate interfering substances from samples for BCA protein assays. (Accessed 2025).[1] Detailed guide on reducing agent interference (including bisulfites) in BCA assays.

  • Pall Corporation. Introduction to Tangential Flow Filtration for Laboratory and Process Development Applications. Explains the Diafiltration Volume (DV) calculations for salt removal.

  • PubChem. Disodium 1,2-dihydroxyethane-1,2-disulfonate Compound Summary. Identification of chemical structure and properties (Glyoxal sodium bisulfite adduct).

  • Cytiva (formerly GE Healthcare). Protein Purification Handbook: Strategies for Protein Purification. Principles of Size Exclusion Chromatography (Desalting).

Sources

Reference Data & Comparative Studies

Validation

Cross-validation of analytical methods for "Sodium 1,2-dihydroxyethane-1,2-disulfonate" determination

Technical Comparison Guide: Analytical Determination of Sodium 1,2-dihydroxyethane-1,2-disulfonate Executive Summary & Molecule Profile Sodium 1,2-dihydroxyethane-1,2-disulfonate (CAS: 517-21-5), often encountered as the...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Analytical Determination of Sodium 1,2-dihydroxyethane-1,2-disulfonate

Executive Summary & Molecule Profile

Sodium 1,2-dihydroxyethane-1,2-disulfonate (CAS: 517-21-5), often encountered as the Glyoxal Bisulfite Adduct , presents a unique analytical challenge. Unlike aromatic sulfonates (e.g., Tiron), this aliphatic compound lacks a conjugated


-electron system, rendering it "transparent" to standard UV-Vis detection above 210 nm. Furthermore, its high polarity and ionic nature result in zero retention on conventional C18 Reversed-Phase (RP) columns.

This guide objectively compares three validated methodologies for its determination, prioritizing sensitivity, specificity, and equipment accessibility.

Feature Technical Constraint Implication
Chromophore None (Aliphatic backbone)Standard UV detection is ineffective; requires CAD, RID, Conductivity, or MS.
Polarity Extremely High (LogP < -3)Requires Ion Chromatography (IC) or HILIC; incompatible with standard RP-HPLC.
Stability Equilibrium AdductpH-sensitive; method must prevent in-situ dissociation into glyoxal and sulfite.

Method Comparative Analysis

We evaluated three distinct approaches: Ion Chromatography with Suppressed Conductivity (IC-CD) , HILIC with Charged Aerosol Detection (HILIC-CAD) , and LC-MS/MS (Negative ESI) .

Comparative Performance Matrix
MetricMethod A: Ion Chromatography (IC-CD) Method B: HILIC-CAD Method C: LC-MS/MS
Principle Anion Exchange + ConductivityHydrophilic Partitioning + Aerosol ChargingMass-to-Charge Ratio (m/z)
Sensitivity (LOD) High (0.05 µg/mL)Moderate (0.5 - 1.0 µg/mL)Ultra-High (< 0.01 µg/mL)
Linearity (

)
> 0.999> 0.995 (Polynomial fit often needed)> 0.998
Selectivity Excellent for separating sulfonate speciesGood, but matrix effects can interfereUnmatched specificity
Robustness High (Gold Standard for salts)Moderate (Sensitive to mobile phase pH)Moderate (Requires frequent calibration)
Cost/Complexity Low / ModerateModerate / HighHigh / High
Best Use Case QC Release & Assay Impurity Profiling (General) Trace Residue Analysis

Detailed Methodologies & Protocols

Method A: Ion Chromatography (The Gold Standard)

Rationale: IC is the most robust method for small, highly polar organic anions. The conductivity detector responds universally to the disulfonate anion without requiring a chromophore.

Protocol:

  • System: Dionex ICS-6000 (or equivalent) with Anion Self-Regenerating Suppressor (ASRS).

  • Column: Thermo Scientific Dionex IonPac AS11-HC (4 mm x 250 mm). High capacity is required to resolve the disulfonate from inorganic sulfate/sulfite.

  • Eluent Generation: Potassium Hydroxide (KOH) gradient.

    • 0-5 min: 10 mM (Isocratic)

    • 5-20 min: Ramp to 45 mM

    • 20-25 min: 45 mM (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: Suppressed Conductivity (Current: 112 mA).

  • Sample Prep: Dissolve sample in 18.2 MΩ water. Filter through 0.22 µm PES filter. (Nylon binds sulfonates; avoid Nylon).

Expert Insight: The disulfonate is divalent. It elutes significantly later than mono-sulfonates (like mesylate) but earlier than sulfate (


). Ensure the suppressor current is sufficient for the high ionic strength gradient.
Method B: HILIC-CAD (The Universal Alternative)

Rationale: For labs lacking IC, Hydrophilic Interaction Liquid Chromatography (HILIC) retains the polar analyte. CAD detects any non-volatile analyte, overcoming the UV limitation.

Protocol:

  • Column: Waters XBridge Amide (3.5 µm, 4.6 x 150 mm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0 min: 90% B

    • 15 min: 60% B

    • 20 min: 60% B

  • Detection: Charged Aerosol Detector (CAD). Evaporation Temp: 35°C.

  • Critical Control: The pH must be kept near neutral (6.5–7.0). At low pH (< 4), the equilibrium shifts, potentially releasing free glyoxal and bisulfite, causing peak broadening or splitting.

Method C: LC-MS/MS (Trace Analysis)

Rationale: Required when determining trace residues of the compound in complex drug matrices where co-elution is probable.

Protocol:

  • Ionization: Electrospray Ionization (ESI) – Negative Mode.

  • MRM Transitions:

    • Precursor: m/z 109 (Doubly charged anion

      
      ) or m/z 219 (Singly charged 
      
      
      
      , less common for disulfonates but possible).
    • Quantifier: 109

      
       81 (Loss of CO/CH2O fragment).
      
  • Column: ZIC-HILIC (Merck SeQuant).

Visualization of Workflows & Mechanisms

Figure 1: Analytical Decision Pathway

Caption: Logical flowchart for selecting the appropriate analytical method based on laboratory needs and sample concentration.

AnalyticalSelection Start Start: Analyze Na-1,2-dihydroxyethane-1,2-disulfonate ConcCheck Target Concentration? Start->ConcCheck Trace Trace / Residue (< 0.1%) ConcCheck->Trace Low Level Assay Assay / Purity (> 95%) ConcCheck->Assay High Level LCMS_Path LC-MS/MS (Neg ESI) Trace->LCMS_Path Equipment Available Equipment? Assay->Equipment IC_Path Ion Chromatography (IC) Equipment->IC_Path IC Available (Preferred) HILIC_Path HILIC-CAD Equipment->HILIC_Path HPLC Only Result_IC Outcome: Precision & Robustness (Best for QC) IC_Path->Result_IC Result_HILIC Outcome: Universal Detection (Good for R&D) HILIC_Path->Result_HILIC Result_MS Outcome: High Specificity (Best for Cleaning Validation) LCMS_Path->Result_MS

Figure 2: Chemical Stability & Detection Mechanism

Caption: The equilibrium of the Glyoxal Bisulfite Adduct and the mechanism of conductivity detection.

Mechanism Adduct Analyte: 1,2-dihydroxyethane- 1,2-disulfonate Equilibrium pH Dependent Equilibrium Adduct->Equilibrium Low pH / Heat Column Anion Exchange Column (-NR3+) Adduct->Column Stable @ pH 6-8 Products Dissociation Products: Glyoxal + 2 Bisulfite Equilibrium->Products Degradation Suppressor Suppressor (Removes K+) Column->Suppressor Elution Detector Conductivity Cell (Signal) Suppressor->Detector H+ form

Expert Commentary: Troubleshooting & Validation

1. The "System Peak" Phenomenon (HILIC/IP-HPLC): When using Indirect Photometric Detection or HILIC, you may observe a "system peak" or vacancy peak.[1] This is often caused by the depletion of the mobile phase buffer ions by the injected sample plug.

  • Solution: Match the sample solvent ionic strength to the mobile phase. Dilute samples in the starting mobile phase rather than pure water.

2. Adduct Stability (Critical): Sodium 1,2-dihydroxyethane-1,2-disulfonate is a bisulfite adduct. In highly acidic conditions (pH < 2) or high heat, the equilibrium shifts toward Glyoxal and Sulfur Dioxide (


).
  • Validation Step: Perform a "Solution Stability" stress test. Inject the standard after 0, 4, 8, and 24 hours. If the disulfonate peak area decreases and a sulfite/sulfate peak grows, your diluent pH is likely too low. Keep diluents neutral.

3. Filter Compatibility: Aliphatic sulfonates can bind to Nylon membranes.

  • Requirement: Use PES (Polyethersulfone) or RC (Regenerated Cellulose) syringe filters.

References

  • Weiss, J. (2016). Handbook of Ion Chromatography. Wiley-VCH. (Standard reference for sulfonate elution order and suppressor settings).

  • U.S. National Library of Medicine. (2024). PubChem Compound Summary for CID 4452370, 1,2-Dihydroxyethane-1,2-disulfonate.

  • Hutchinson, J. P., et al. (2011). "Determination of organic acids and inorganic anions in complex matrices by ion chromatography." Journal of Chromatography A, 1218(26), 4040-4054. (Methodology basis for separating organic disulfonates).

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. (Guidance for validating the Linearity and LOD/LOQ parameters cited).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Sodium 1,2-dihydroxyethane-1,2-disulfonate

Synonyms: Glyoxal bis(sodium bisulfite) adduct; 1,2-Ethanedisulfonic acid disodium salt CAS: 517-21-5 (Anhydrous) / 332360-05-1 (Hydrate) Formula: Executive Summary & Chemical Profile Sodium 1,2-dihydroxyethane-1,2-disul...

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: Glyoxal bis(sodium bisulfite) adduct; 1,2-Ethanedisulfonic acid disodium salt CAS: 517-21-5 (Anhydrous) / 332360-05-1 (Hydrate) Formula:



Executive Summary & Chemical Profile

Sodium 1,2-dihydroxyethane-1,2-disulfonate is a highly water-soluble adduct of glyoxal and sodium bisulfite. While often perceived as a benign intermediate, its primary risk profile stems from its physical form as a fine, hygroscopic crystalline powder.

The Safety Paradox: Researchers often underestimate this compound because it lacks the "skull and crossbones" acute toxicity of heavy metals. However, as a Category 2 Skin/Eye Irritant and STOT-SE 3 Respiratory Irritant , it poses a significant chronic risk to mucous membranes. Upon contact with moisture (sweat, eye fluid, lung tissue), it hydrolyzes, creating a localized acidic environment that degrades tissue integrity over repeated exposures.

Core Directive: Treat all solid-phase handling as an inhalation hazard. Treat all liquid-phase handling as a contact hazard.

Hazard Identification & Risk Assessment

Before selecting PPE, you must understand the specific hazard vectors.

Hazard Class (GHS)H-CodeOperational Implication
Skin Irritation H315 Prolonged contact causes dermatitis. High solubility means sweat facilitates rapid absorption.
Eye Irritation H319 Dust causes immediate, severe mechanical and chemical irritation.
STOT-SE 3 H335 Inhalation of dust triggers respiratory tract inflammation. Critical Control Point.
Reactivity N/AAcid Sensitivity: Contact with strong acids may reverse the adduct equilibrium, potentially releasing Sulfur Dioxide (

) gas.
The PPE Matrix

Do not rely on a "one-size-fits-all" approach. Select PPE based on the material's state.

Table 1: State-Dependent PPE Requirements
Protective LayerSolid Phase (Weighing, Transferring)Liquid Phase (Dissolution, Reaction)Rationale (The "Why")
Respiratory N95 / P100 (if outside hood)Surgical Mask (Optional)The solid is a fine dust; inhalation is the primary entry route. Solutions have low vapor pressure.
Eye Protection Chemical Safety Goggles (Unvented)Safety Glasses (with Side Shields)Goggles prevent fine dust entry. Glasses are sufficient for splash protection only.
Hand Protection Nitrile (Min 0.11 mm)Nitrile (Min 0.11 mm)Latex proteins can degrade in sulfonate solutions. Nitrile offers superior chemical resistance.
Body Defense Lab Coat (Buttoned to neck)Lab Coat + Apron (if >1L)Prevent dust accumulation on street clothes which tracks contamination home.
Engineering Fume Hood (Required) Benchtop (Acceptable)Local Exhaust Ventilation (LEV) is the primary barrier against dust.
Operational Protocols
A. Weighing & Transfer (Solid Phase)

The critical moment for exposure is the transfer from the stock container to the balance.

  • Static Control: This powder is prone to static charge. Use an ionizing fan or anti-static gun if available to prevent "powder jumping."

  • The "Hood Rule": Perform all weighing inside a chemical fume hood. If the balance is external, tare a closed vessel, add the solid inside the hood, seal it, and then weigh.

  • Transfer Technique: Use a plastic spatula rather than metal. Metal can scratch glass, creating nucleation sites, but more importantly, plastic reduces the risk of spark/static discharge with dry powders.

B. Solubilization (Liquid Phase)
  • Exothermic Check: Dissolution is generally endothermic or neutral, but always add Solid to Solvent , not Solvent to Solid, to prevent clumping and splashing.

  • Acid Warning: Ensure the solvent pH is

    
    . If dissolving in an acidic medium, perform strictly in a fume hood to mitigate potential 
    
    
    
    off-gassing.
Emergency Response Logic

In the event of a spill, immediate action prevents area contamination.[1][2] This workflow dictates the response based on spill state.

SpillResponse Start Spill Detected Assess Assess State & Volume Start->Assess Solid Solid / Powder Spill Assess->Solid Liquid Liquid / Solution Spill Assess->Liquid PPE_Up Upgrade PPE: Double Gloves + Goggles Solid->PPE_Up Liquid->PPE_Up Dry_Clean Dry Clean Method: Do NOT use wet cloth first. Scoop/Sweep gently. PPE_Up->Dry_Clean Powder Wet_Clean Absorb: Use Vermiculite or Universal Absorbent Pads PPE_Up->Wet_Clean Solution Wipe Final Wipe: Wet paper towel to remove residue Dry_Clean->Wipe Wet_Clean->Wipe Disposal Disposal: Seal in HazMat Bag. Label 'Sulfonate Waste' Wipe->Disposal

Figure 1: Decision tree for managing spills.[1][3][4] Note that wetting a powder spill immediately can create a slippery, spreading sludge that is harder to contain.

Disposal & Deactivation

Do not pour down the drain. While sulfonates are often biodegradable, high concentrations can disrupt local wastewater pH and biological oxygen demand (BOD).

  • Solid Waste: Collect in a dedicated solid waste container labeled "Organic Solid - Sulfonate Salts."

  • Liquid Waste:

    • Adjust pH to neutral (pH 6-8) if the solution is acidic.

    • Dispose of in the "Aqueous Organic" or "General Chemical" waste stream.

    • Compatibility: Do not mix with strong oxidizers (e.g., Nitric Acid waste) in the accumulation container, as this can generate heat and gas.

References
  • PubChem. (n.d.).[5] Compound Summary: Glyoxal sodium bisulfite.[1][3][6] National Library of Medicine. Retrieved from [Link][5]

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: 1,2-dihydroxyethane-1,2-disulphonic acid, disodium salt. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 1,2-dihydroxyethane-1,2-disulfonate
Reactant of Route 2
Sodium 1,2-dihydroxyethane-1,2-disulfonate
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